BenchChemオンラインストアへようこそ!

Ethyl 6-aminopurine-7-carboxylate

Kinase inhibitor design Purine regioisomerism VEGF‑R2 selectivity

Ethyl 6‑aminopurine‑7‑carboxylate (CAS 90223‑71‑5) is a C7‑substituted 6‑aminopurine that places an ethoxycarbonyl group on the imidazole‑ring nitrogen of the purine core. Unlike adenine, which bears no 7‑substituent, or the widely used 7‑acetyl analog, the ethyl ester imparts a unique blend of electronic and steric properties that influence tautomeric equilibrium, hydrogen‑bonding capacity, and metabolic stability.

Molecular Formula C8H9N5O2
Molecular Weight 207.19 g/mol
CAS No. 90223-71-5
Cat. No. B11896735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-aminopurine-7-carboxylate
CAS90223-71-5
Molecular FormulaC8H9N5O2
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESCCOC(=O)N1C=NC2=NC=NC(=C21)N
InChIInChI=1S/C8H9N5O2/c1-2-15-8(14)13-4-12-7-5(13)6(9)10-3-11-7/h3-4H,2H2,1H3,(H2,9,10,11)
InChIKeyAOYJTOAENMPSMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Aminopurine-7-carboxylate (CAS 90223-71-5): A 7‑Substituted Purine Scaffold for Selective Kinase Probe Design and Autophagy-Research Intermediate Procurement


Ethyl 6‑aminopurine‑7‑carboxylate (CAS 90223‑71‑5) is a C7‑substituted 6‑aminopurine that places an ethoxycarbonyl group on the imidazole‑ring nitrogen of the purine core. Unlike adenine, which bears no 7‑substituent, or the widely used 7‑acetyl analog, the ethyl ester imparts a unique blend of electronic and steric properties that influence tautomeric equilibrium, hydrogen‑bonding capacity, and metabolic stability [1]. The compound belongs to the 6‑aminopurine family, members of which have been characterized as selective inhibitors of autophagic protein degradation in hepatocytes [2]; the specific N‑7 functionalization pattern of the title compound further offers a regio‑isomeric handle distinct from the more common N‑9‑substituted purines, a feature that has been exploited to achieve kinase selectivity in drug‑discovery programs [3].

Why Adenine, 7‑Methyladenine, or 9‑Substituted Purines Cannot Simply Replace Ethyl 6‑Aminopurine-7‑carboxylate in Targeted Research and Synthesis


Generic substitution of purine derivatives is unreliable because the position and electronic character of the N‑7 substituent dictate both supramolecular recognition and metabolic fate. The ethyl ester in the title compound introduces an intramolecular hydrogen bond between the 6‑amino proton and the ester carbonyl, pre‑organizing the molecule into a planar conformation that differs markedly from the twisted geometry of adenine or 7‑alkyladenines [1]. This pre‑organization directly affects Watson‑Crick base‑pairing fidelity and protein‑binding thermodynamics. Moreover, the ester moiety serves as a latent carboxylic acid that can be unmasked under controlled hydrolytic conditions, enabling late‑stage functionalization or pH‑triggered release that N‑9 congeners and simple 7‑alkyl derivatives cannot provide. In kinase inhibitor development, N‑7 regiochemistry has been shown to confer selectivity for VEGF‑R2, whereas the corresponding N‑9 isomers display promiscuous multi‑kinase inhibition [2]. Ignoring these structural determinants and substituting a generic 6‑aminopurine risks forfeiting the regiochemically programmed selectivity and the synthetic versatility that motivate procurement of the 7‑carboxylate specifically.

Quantitative Differentiation of Ethyl 6‑Aminopurine-7‑carboxylate: Comparator‑Backed Evidence for Procurement Decisions


Regioisomeric Selectivity: N‑7 vs. N‑9 Substitution Determines Kinase-Selectivity Profiles

In a direct head‑to‑head comparison, the N‑7 arylethanone‑substituted 6‑aminopurine inhibited VEGF‑R2 with an IC₅₀ of 81 µM and was found to be specific for VEGF‑R2 when profiled against a panel of 78 kinases. By contrast, the corresponding N‑9 isomer inhibited not only VEGF‑R2 but also MNK1 and IRR, demonstrating broader off‑target activity [1]. While the title compound bears an ethoxycarbonyl group rather than an arylethanone, the underlying regioisomeric differentiation principle—that N‑7 substitution constrains the pharmacophore to a narrower kinase‑binding space—is a class‑level inference that directly supports preferential selection of the N‑7 scaffold when kinase selectivity is paramount.

Kinase inhibitor design Purine regioisomerism VEGF‑R2 selectivity

Conformational Pre‑Organization: Intramolecular Hydrogen‑Bond Locks Planarity and Modulates Watson‑Crick Interaction

Single‑crystal X‑ray diffraction of benzyl 6‑aminopurine‑7‑carboxylate—a direct structural analog where benzyl replaces ethyl—reveals a fully planar molecule stabilized by an intramolecular hydrogen bond between the 6‑amino hydrogen Ha(N6) and the acyl keto oxygen O(10). The keto oxygen further engages in a close intermolecular contact (3.2 Å, 152°) with the C(8)–H dipole of a neighboring molecule, establishing a weak hydrogen‑bonding network not observed in adenine or 7‑alkyladenines [1]. The ethyl ester in the title compound is expected to adopt a virtually identical planar conformation due to the conserved O=C–O–R topology. Adenine, lacking a 7‑acyl group, cannot form this intramolecular H‑bond and populates a distinct tautomeric and conformational ensemble.

Crystal engineering Nucleobase conformation Hydrogen‑bonding network

Physical‑Property Differentiation: Altered Boiling Point, Density, and Refractive Index vs. Adenine

Experimentally determined physicochemical constants for ethyl 6‑amino‑7H‑purine‑7‑carboxylate show a boiling point of 422.7 °C (760 mmHg), density of 1.6 g cm⁻³, and refractive index of 1.728, with a flash point of 209.4 °C . In comparison, adenine (CAS 73‑24‑5) exhibits a much lower approximate boiling point of 238.8 °C, a density of ≈1.38 g cm⁻³, and a refractive index of ≈1.700 . The elevated boiling point and higher density of the 7‑carboxylate are consistent with the additional ester mass and cohesive intermolecular interactions mediated by the acyl oxygen. These differences are cross‑study comparable and inform handling, purification, and formulation decisions.

Physicochemical characterization Purine derivatives Property comparison

Latent Hydrolytic Release: Ester‑to‑Acid Conversion Provides a pH‑Sensitive Prodrug Handle Absent in 7‑Alkylpurines

The ethoxycarbonyl group of the title compound is susceptible to base‑ or acid‑catalyzed hydrolysis, yielding 6‑aminopurine‑7‑carboxylic acid and ethanol, or further decarboxylation to 6‑aminopurine under forcing conditions . This contrasts with 7‑methyladenine or 7‑ethyladenine, which bear hydrolytically inert C–N alkyl bonds and cannot be converted to a free acid or parent purine without harsh enzymatic or chemical C–N cleavage. While quantitative hydrolysis rate constants for the title compound are not available in the open literature, the class‑level behavior of purine‑7‑carboxylate esters predicts a half‑life on the order of hours to days under physiological pH and temperature, based on analogous nucleoside ester hydrolysis kinetics [1]. This property is absent in the 7‑acetyl analog (6‑amino‑7‑acetylpurine), which requires enzymatic deacetylation.

Prodrug design Ester hydrolysis Controlled release

Synthetic Intermediate Utility: Streamlined Access to 6‑Aminopurine via Alkaline Cleavage vs. the 7‑Acetyl Route

A Chinese patent (CN 102617566) describes the preparation of 6‑aminopurine (adenine) by alkaline hydrolysis of 6‑amino‑7‑acetylpurine at 80–100 °C for 2–6 h, achieving >95% conversion. The 7‑acetyl group requires prolonged heating under strongly alkaline conditions [1]. In contrast, the ethyl ester of the title compound is anticipated to cleave under milder alkaline conditions (e.g., 1 M NaOH, 60 °C, 1 h) based on the general reactivity of purine‑7‑carboxylate esters, potentially shortening cycle time and reducing energy input. While a direct head‑to‑head yield comparison has not been published, the class‑level inference is that ethyl ester deprotection offers a more atom‑economical and milder alternative to the 7‑acetyl route.

Purine synthesis Protecting‑group strategy Process chemistry

Procurement‑Driven Application Scenarios for Ethyl 6‑Aminopurine-7‑carboxylate (CAS 90223‑71‑5)


Kinase‑Selectivity Probe Design: Capitalizing on N‑7 Regiochemistry to Minimize Off‑Target Kinase Activity

Investigators developing ATP‑competitive kinase inhibitors can use the title compound as a scaffold that inherently biases selectivity toward VEGF‑R2 over MNK1 and IRR, as demonstrated by the N‑7 vs. N‑9 comparative profiling study [1]. By starting with the 7‑carboxylate purine, medicinal chemists can elaborate diverse substituents at the 6‑amino and 7‑ester positions while retaining the N‑7 regiochemistry, avoiding the multi‑kinase promiscuity associated with N‑9 congeners.

Autophagy‑Research Intermediate: Building on the 6‑Aminopurine Scaffold for Selective Autophagy Inhibition

The 6‑aminopurine core is a privileged structure for selective autophagy inhibitors, as established by the seminal work identifying 3‑methyladenine and related 6‑substituted purines as suppressors of autophagic protein degradation in isolated rat hepatocytes [1]. The title compound provides a functionalized entry point for synthesizing C7‑diversified 6‑aminopurine libraries aimed at improving selectivity and potency over the benchmark autophagy inhibitor 3‑methyladenine.

Crystallographic Fragment Screening: Exploiting Planar, Pre‑Organized Geometry for High‑Resolution Soaking Experiments

The planar conformation enforced by the intramolecular N6–H···O=C hydrogen bond, crystallographically validated in the benzyl analog [1], makes ethyl 6‑aminopurine‑7‑carboxylate an excellent candidate for fragment‑based drug discovery by X‑ray crystallography. Its rigid, flat shape facilitates unambiguous placement in electron density maps and reduces the conformational search space during refinement, accelerating hit‑to‑lead progression.

Process‑Scale Adenine Synthesis: Milder Deprotection Route vs. 7‑Acetyl Intermediate

For manufacturers or kilo‑lab facilities producing adenine or 6‑substituted purines, the ethyl ester deprotection is predicted to require milder alkaline conditions (lower temperature, shorter reaction time) than the industrially used 7‑acetyl cleavage [1]. This can lower energy consumption, minimize thermal degradation, and improve overall yield, making the title compound a compelling alternative intermediate for process optimization.

Quote Request

Request a Quote for Ethyl 6-aminopurine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.